2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
CAS No.:
Cat. No.: VC13518262
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F3O2 |
|---|---|
| Molecular Weight | 204.15 g/mol |
| IUPAC Name | 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C9H7F3O2/c1-14-7-3-2-5(4-6(7)10)8(13)9(11)12/h2-4,9H,1H3 |
| Standard InChI Key | XAAWPKMBKZVXIK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)C(F)F)F |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C(F)F)F |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone involves fluorination strategies tailored to introduce fluorine atoms at specific positions. Key methods include:
Electrophilic Fluorination
Reaction of 3-fluoro-4-methoxyacetophenone with a fluorinating agent such as Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. This approach replaces hydrogen atoms on the methyl ketone with fluorine, yielding the difluoromethyl group.
Cross-Coupling Reactions
Palladium-catalyzed coupling of fluorinated aryl halides with difluoromethyl ketone precursors. For example, Suzuki-Miyaura coupling between 3-fluoro-4-methoxyphenylboronic acid and a difluoromethyl ketone halide .
Optimization Challenges
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Regioselectivity: Ensuring fluorine incorporation at the 3-position of the phenyl ring requires directing groups (e.g., methoxy) to control electrophilic substitution .
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Stability: The difluoromethyl ketone moiety is sensitive to hydrolysis, necessitating inert reaction conditions.
Studies on 2′-fluoroacetophenones reveal a strong preference for the s-trans conformation, where the carbonyl oxygen and fluorine atom are antiperiplanar . This minimizes dipole-dipole repulsion between the polar C=O and C–F groups. For 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone, DFT calculations predict a similar conformation, stabilized by:
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Through-space couplings: NMR studies detect (Hα–F) and (Cα–F) couplings, confirming proximity between fluorine and ketone protons .
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Planar geometry: X-ray crystallography of analogs shows coplanar aryl and carbonyl groups, reducing steric strain .
Kinetic and Thermodynamic Reactivity
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Nucleophilic Acyl Substitution: The electron-withdrawing fluorine atoms activate the carbonyl toward nucleophiles (e.g., Grignard reagents).
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Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles to the ortho/para positions, but fluorine’s deactivating effect slows reactivity .
| Parameter | Value | Source |
|---|---|---|
| GHS Symbol | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Precautionary Statements | P261, P305+P351+P338 |
Recent Research and Developments
Synthetic Innovations
A 2025 patent (CN112321398A) describes hydrazonation of aliphatic ketones to access α-fluorinated derivatives, potentially adaptable to this compound .
Conformational Dynamics
Advanced NMR techniques and cryogenic electron microscopy are being employed to map the compound’s behavior in solution and solid states .
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